Fmoc-Thr-OH
Overview
Description
Fmoc-Thr-OH, also known as Fmoc-O-tert-butyl-L-threonine, is a threonine derivative commonly used as an amino acid building block in peptide synthesis . It is often used in solid phase peptide synthesis utilizing Fmoc protocols . The t-butyl protecting group on the side chain is removed when the product peptide is cleaved from Wang resin or Rink amide resin .
Synthesis Analysis
Fmoc-Thr-OH is used in the synthesis of various peptides and analogues via solid phase peptide synthesis . For instance, it can be used to synthesize chlorofusin analogues . The coupling of Fmoc-Thr-OH onto a resin-bound peptide under microwave conditions has been reported to dramatically improve the yield of synthesized peptide while reducing the time required for synthesis .Molecular Structure Analysis
The molecular structure of Fmoc-Thr-OH can be found in various databases such as PubChem and ChemSpider . The molecular formula is C19H19NO5 .Chemical Reactions Analysis
Fmoc-Thr-OH is involved in various chemical reactions, particularly in peptide synthesis. It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides . The reaction of Fmoc-Thr-OH with other compounds in the synthesis process is facilitated by the Fmoc protocols .Physical And Chemical Properties Analysis
Fmoc-Thr-OH is a solid compound with a molecular weight of 341.36 g/mol . It is soluble in DMF . The InChI and SMILES strings provide a textual representation of the compound’s structure .Scientific Research Applications
Fmoc-Thr-OH is used in the solid-phase synthesis of carbonylated peptides, which can model oxidatively modified peptides related to diseases (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).
It is utilized in nanoassemblies for antibacterial and anti-inflammatory applications, showcasing its role in the development of biomedical materials (Schnaider et al., 2019).
Fmoc-Thr-OH contributes to the creation of supramolecular hydrogels with antimicrobial properties, useful in biomedical fields (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).
It is involved in the improved high-performance liquid chromatography of amino acids, aiding in protein identification and biological sample analysis (Ou et al., 1996).
Fmoc-Thr-OH is central to the development of functionalized carbon nanotube-containing hydrogels, highlighting its role in nanomaterials research (Roy & Banerjee, 2012).
It's used in the optimization of coupling methods for the synthesis of phosphopeptides, which are valuable tools in peptide synthesis (White, 2001).
Fmoc-Thr-OH is also employed in the synthesis of O-phosphotyrosine-containing peptides, demonstrating its utility in the preparation of specialized peptide sequences (Kitas et al., 1989).
Future Directions
properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-DIFFPNOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Thr-OH | |
CAS RN |
73731-37-0 | |
Record name | (2S,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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